(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17411825
InChI: InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3
SMILES:
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol

CAS No.:

Cat. No.: VC17411825

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol -

Specification

Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
IUPAC Name [4-(2-methylsulfanylpyrimidin-5-yl)phenyl]methanol
Standard InChI InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3
Standard InChI Key OUNZVYQKAQCUJZ-UHFFFAOYSA-N
Canonical SMILES CSC1=NC=C(C=N1)C2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure combines a pyrimidine core with two functional groups:

  • Methylthio (-SMe) at the pyrimidine’s 2-position, enhancing electron-deficient character.

  • Phenylmethanol (-C₆H₄CH₂OH) at the 4-position, introducing aromaticity and hydroxyl reactivity.

Table 1: Derived Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂OS
Molecular Weight232.3 g/mol
SMILES NotationCOc1ccc(cc1)C2=NC(=NC=C2)SC

Structural Analogues and Comparisons

  • Analogues with Methylthio Groups: Compounds like (2-(Methylthio)-4-(phenylamino)pyrimidin-5-yl)methanol (CAS 211245-55-5) share the methylthio-pyrimidine motif but differ in the substituent at position 4 (phenylamino vs. phenylmethanol) .

  • Phenylmethanol Derivatives: [4-(2-Methylpyrimidin-5-yl)phenyl]methanol (PubChem CID 131552849) lacks the methylthio group but demonstrates similar aromatic-alcohol functionality .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis is documented, plausible methods include:

  • Suzuki-Miyaura Coupling: Reacting 5-bromo-2-(methylthio)pyrimidine with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis .

  • Reduction of Carbonyl Precursors: Lithium aluminium hydride (LiAlH₄) reduction of a ketone intermediate, as seen in the synthesis of (4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CCross-coupling to attach phenyl group
2LiAlH₄, THF, 0°C, 1 hrReduce ketone to methanol

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution on the pyrimidine ring.

  • Stability of Methanol Group: Protection/deprotection strategies may be needed to prevent oxidation during synthesis .

Physical and Chemical Properties

Physical Characteristics

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxyl group; limited solubility in water.

  • Melting Point: Estimated 130–150°C based on analogues like (4-Methyl-2-phenyl-5-pyrimidinyl)methanol (MP: 142°C) .

Reactivity and Stability

  • Methylthio Group: Susceptible to oxidation to sulfoxides/sulfones under strong oxidizing conditions.

  • Hydroxyl Group: Can undergo esterification (e.g., with acetic anhydride) or oxidation to a ketone .

Table 3: Comparative Reactivity of Analogues

CompoundKey Reactivity
(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanolOxidation at SMe; esterification at OH
[4-(2-Methylpyrimidin-5-yl)phenyl]methanol Oxidative stability due to absence of SMe

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator